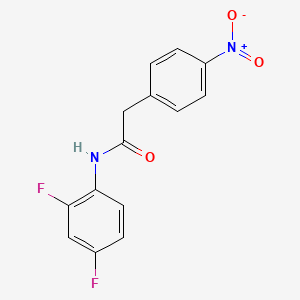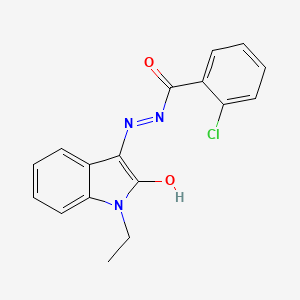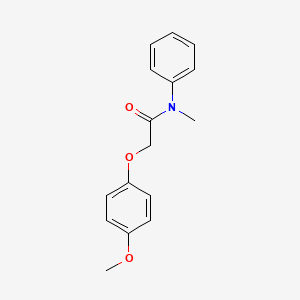
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide, also known as U0126, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways. U0126 has been shown to have significant effects on cell proliferation, differentiation, apoptosis, and other cellular processes.
Mechanism of Action
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide works by selectively inhibiting the activity of MAPK signaling pathways, specifically the activity of ERK and p38 MAPK. It does this by binding to the ATP-binding site of MAPK kinases (MEKs), which are upstream regulators of ERK and p38 MAPK. By inhibiting the activity of MEKs, this compound prevents the activation of ERK and p38 MAPK, which in turn inhibits downstream signaling events and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cell proliferation, differentiation, apoptosis, and other cellular processes. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to induce differentiation in various cell types, such as neuronal cells and adipocytes. In addition, this compound has been shown to induce apoptosis in cancer cells and protect against ischemic injury in neuronal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide is its specificity for the MAPK signaling pathway, which allows for selective inhibition of ERK and p38 MAPK. This specificity makes this compound a valuable tool for studying the role of MAPK signaling in various cellular processes. However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, such as MEK5 and Raf, which can complicate interpretation of results. In addition, this compound has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are many potential future directions for research on 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide. One area of interest is the development of more selective inhibitors of MAPK signaling pathways, which could help to overcome some of the limitations of this compound. Another area of interest is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Finally, there is growing interest in the role of MAPK signaling in aging and age-related diseases, which could lead to new avenues of research for this compound.
Synthesis Methods
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4,6-dichloropyrimidine with morpholine to form 4,6-dichloro-1,3,5-triazine-2-amine. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 4,6-di-N,N-dimethylamino-1,3,5-triazine-2-amine. The final step involves the reaction of the intermediate with 2-(2-aminoethoxy)ethanol and triethylamine to form this compound.
Scientific Research Applications
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been widely used in scientific research to study the MAPK signaling pathway and its role in various cellular processes. It has been shown to be effective in inhibiting the activity of both extracellular signal-regulated kinase (ERK) and p38 MAPK, which are key components of the MAPK signaling pathway. This compound has been used to study the role of MAPK signaling in cell proliferation, differentiation, apoptosis, and other cellular processes. It has also been used to study the effects of various stimuli on MAPK signaling, such as growth factors, cytokines, and environmental stress.
properties
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c13-9(19)10-14-11(17-1-5-20-6-2-17)16-12(15-10)18-3-7-21-8-4-18/h1-8H2,(H2,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGASMYTXMIKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=O)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)

![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)